molecular formula C3H8N2S B8811094 N-methyl(methylsulfanyl)methanimidamide CAS No. 44387-05-5

N-methyl(methylsulfanyl)methanimidamide

Cat. No.: B8811094
CAS No.: 44387-05-5
M. Wt: 104.18 g/mol
InChI Key: MVEAMNWCFZZFCL-UHFFFAOYSA-N
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Description

N-methyl(methylsulfanyl)methanimidamide is a methanimidamide derivative characterized by a central methanimidamide backbone (HN=C(NR₁R₂)-SR₃). Its structure includes a methyl group (-CH₃) and a methylsulfanyl group (-S-CH₃) attached to the nitrogen and sulfur atoms, respectively. This compound belongs to the broader class of sulfonamide- and sulfanyl-containing imidamides, which are of interest in agrochemical and pharmaceutical research due to their bioactive properties .

Properties

CAS No.

44387-05-5

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

IUPAC Name

methyl N'-methylcarbamimidothioate

InChI

InChI=1S/C3H8N2S/c1-5-3(4)6-2/h1-2H3,(H2,4,5)

InChI Key

MVEAMNWCFZZFCL-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl(methylsulfanyl)methanimidamide typically involves the reaction of thiourea with methyl sulfate. In a typical procedure, finely divided thiourea is mixed with water, followed by the addition of methyl sulfate. The reaction mixture is then refluxed, leading to the formation of N-methyl(methylsulfanyl)methanimidamide .

Industrial Production Methods: Industrial production methods for N-methyl(methylsulfanyl)methanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl(methylsulfanyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-methyl(methylsulfanyl)methanimidamide exerts its effects primarily by inhibiting iNOS. This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. By inhibiting iNOS, N-methyl(methylsulfanyl)methanimidamide reduces the production of NO, thereby modulating inflammatory responses .

Comparison with Similar Compounds

Aryl-Substituted Methanimidamides

  • Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, CAS 6164-98-3): Structure: Features a 4-chloro-2-methylphenyl group instead of a methylsulfanyl moiety. Properties: Banned globally under the Rotterdam Convention due to high toxicity, carcinogenicity, and environmental risks . Applications: Formerly used as an acaricide and insecticide before its prohibition .
  • (Z)-N'-(4-Chlorophenyl)-N-(4-fluorophenyl)(methylsulfanyl)methanimidamide (CAS 400081-31-4):

    • Structure : Combines a methylsulfanyl group with 4-chloro- and 4-fluorophenyl substituents.
    • Properties : Higher molecular weight (334.84 g/mol) and lipophilicity compared to N-methyl(methylsulfanyl)methanimidamide, influencing its pharmacokinetics .

Heterocyclic-Substituted Methanimidamides

  • N,N-Dimethyl-N'-[2-(methylsulfanyl)pyrimidin-5-yl]methanimidamide (CAS 52767-93-8):
    • Structure : Substituted with a 2-(methylsulfanyl)pyrimidin-5-yl group.
    • Applications : Intermediate in antiviral and anticancer drug synthesis. Exhibits enhanced stability due to aromatic pyrimidine .

Sulfonamide-Containing Methanimidamides

  • 1-Azido-N’-(phenylsulfonyl)methanimidamide (C₇H₇N₅O₂S):
    • Structure : Replaces the methylsulfanyl group with a phenylsulfonyl moiety.
    • Synthesis : Prepared via sulfonylation reactions, with crystallographic data confirming planar geometry .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Selected Methanimidamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity/Regulatory Status
N-methyl(methylsulfanyl)methanimidamide C₃H₉N₂S 105.18 -CH₃, -S-CH₃ Data limited; presumed moderate toxicity
Chlordimeform C₁₀H₁₃ClN₂ 196.68 4-chloro-2-methylphenyl Banned (carcinogenic)
(E)-N-[(4-methylphenyl)methyl]-N'-phenyl(methylsulfanyl)methanimidamide C₁₆H₁₈N₂S 270.39 4-methylphenylmethyl, phenyl Predicted high lipophilicity
(methylsulfanyl)methanimidamide hydroiodide C₂H₇IN₂S 242.06 -S-CH₃, hydroiodide salt Used in small-molecule libraries

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